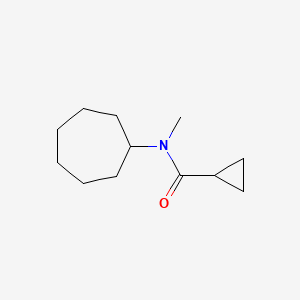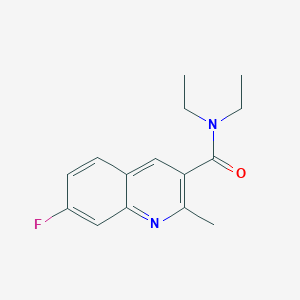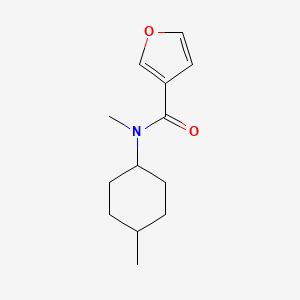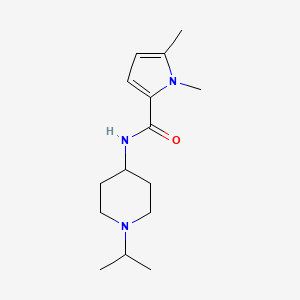
N-cycloheptyl-N-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N-methylcyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which work by increasing the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety-like behaviors in animal models. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Wirkmechanismus
N-cycloheptyl-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cycloheptyl-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, which can help to reduce excitatory neurotransmission and promote relaxation.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a variety of physiological effects. These effects may include reduced seizure activity, decreased anxiety, and reduced drug-seeking behaviors. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of substance use disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cycloheptyl-N-methylcyclopropanecarboxamide is its ability to increase GABA levels in the brain without causing significant side effects or toxicity. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to have a high degree of selectivity for GABA aminotransferase, making it a promising candidate for the development of new therapeutics. However, one limitation of N-cycloheptyl-N-methylcyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-cycloheptyl-N-methylcyclopropanecarboxamide. One area of interest is the development of new formulations of N-cycloheptyl-N-methylcyclopropanecarboxamide that can increase its half-life and improve its effectiveness as a therapeutic agent. Additionally, research on the potential use of N-cycloheptyl-N-methylcyclopropanecarboxamide in the treatment of other neurological disorders, such as depression and post-traumatic stress disorder, may be of interest. Finally, further studies on the mechanisms of action of N-cycloheptyl-N-methylcyclopropanecarboxamide may help to identify new targets for the development of novel therapeutics.
Synthesemethoden
N-cycloheptyl-N-methylcyclopropanecarboxamide is synthesized from cycloheptanone and N-methylcyclopropanecarboxamide using a modified Wolff-Kishner reduction method. This method involves the use of hydrazine hydrate, sodium hydroxide, and ethanol to reduce the carbonyl group of cycloheptanone, followed by the addition of N-methylcyclopropanecarboxamide to form N-cycloheptyl-N-methylcyclopropanecarboxamide.
Eigenschaften
IUPAC Name |
N-cycloheptyl-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-13(12(14)10-8-9-10)11-6-4-2-3-5-7-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZVDANAAJXVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)

![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)
